molecular formula C21H17Cl2NO3S B8543905 3-[(2,4-Dichlorobenzoyl)(isopropyl)amino]-5-phenylthiophene-2-carboxylic acid

3-[(2,4-Dichlorobenzoyl)(isopropyl)amino]-5-phenylthiophene-2-carboxylic acid

Cat. No.: B8543905
M. Wt: 434.3 g/mol
InChI Key: UKNZREOUDLFUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C21H17Cl2NO3S

Molecular Weight

434.3 g/mol

IUPAC Name

3-[(2,4-dichlorobenzoyl)-propan-2-ylamino]-5-phenylthiophene-2-carboxylic acid

InChI

InChI=1S/C21H17Cl2NO3S/c1-12(2)24(20(25)15-9-8-14(22)10-16(15)23)17-11-18(28-19(17)21(26)27)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,26,27)

InChI Key

UKNZREOUDLFUFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=C(SC(=C1)C2=CC=CC=C2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-[(2,4-Dichloro-benzoyl)-isopropyl-amino]-5-phenyl-thiophene-2-carboxylic acid methyl ester (3) (345 mg, 0.77 mmol) was dissolved in a mixture of THF-MeOH—H2O (3:2:1) (30 mL) and then 4.6 ml of LiOH 1N was added to it. After 120 min of stirring at room temperature; solvant was removed and then partitioned between 25 ml of H2O, 4 ml of KHSO4 5% and 25 ml of EtOAc. The organic, layer was separated and the aqueous phase was washed twice with ethyl acetate (2×10 mL). The combined ethyl acetate layer was dried (MgSO4), concentrated and the residue was purified by preparative chromatography (10% MeOH/CH2Cl2) to obtain 175 mg (53%) as a white solid of 3-[(2,4-Dichloro-benzoyl)-isopropyl-amino]-5-phenyl-thiophene-2-carboxylic acid. NMR 1H (DMSO, 400 MHz): Rotamer 95/05: 7.82 ppm (m, Haro, minor rotamer); 7.69 ppm (d, 2H, Haro); 7.61 ppm (d, 1H, Haro); 7.51-7.37 ppm (m, 4H, Haro); 7.35-7.28 ppm (m, 2H, Haro), 4.89 ppm (hex, 1H, N—CH(CH3), major rotamer); 3.84 ppm (hex, N—CH(CH3), minor rotamer); 1.36 ppm (d, 3H, N—CH(CH3), major rotamer); 1.25 ppm (d, N—CH(CH3), minor rotamer); 1.03 ppm (d, 3H, N—CH(CH3), major rotamer); 0.93 ppm (d, N—CH(CH3), minor rotamere).
Name
3-[(2,4-Dichloro-benzoyl)-isopropyl-amino]-5-phenyl-thiophene-2-carboxylic acid methyl ester
Quantity
345 mg
Type
reactant
Reaction Step One
Name
THF MeOH—H2O
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Two

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